BenchChemオンラインストアへようこそ!

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

CETP inhibition Pharmaceutical process chemistry Impurity control

This polysubstituted aromatic halide is the designated key intermediate for the D-cycle fragment of anacetrapib (CETP inhibitor). The 5-isopropyl substituent is critical: substituting with ethyl analogs introduces desmethylanacetrapib (DMAP) impurities that are unremovable by conventional purification, jeopardizing regulatory compliance. For API manufacturing and process development, only the precise 5-isopropyl-4-fluoro-2-methoxy arrangement ensures pharmaceutical-grade purity. Supplied at 98% purity (HPLC), its reactive bromine handle enables efficient cross-coupling for SAR studies and scale-up workflows.

Molecular Formula C10H12BrFO
Molecular Weight 247.1 g/mol
CAS No. 944317-92-4
Cat. No. B1441390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
CAS944317-92-4
Molecular FormulaC10H12BrFO
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1F)OC)Br
InChIInChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3
InChIKeyCPPYOHQHPFTBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4): Comparative Product Overview for Pharmaceutical Intermediate Procurement


1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4, molecular formula C10H12BrFO, MW 247.10 g/mol) is a polysubstituted aromatic halide characterized by a 1-bromo-4-fluoro-5-isopropyl-2-methoxy substitution pattern on a benzene ring . This compound is classified as a fluorinated pharmaceutical intermediate and ether-building block [1]. Its physicochemical profile includes a calculated boiling point of 240.1±40.0°C at 760 mmHg, a flash point of 124.3±11.6°C, a calculated LogP of 3.72, and a PSA of 9.23 Ų . Commercially, it is supplied at 98% purity (Min, HPLC) and has been referenced in multiple patent applications for the synthesis of CETP inhibitors, including anacetrapib [2].

Why 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene Cannot Be Replaced by Simpler Analogs in CETP Inhibitor Synthesis


In the convergent synthesis of complex pharmaceutical agents like the CETP inhibitor anacetrapib, the precise substitution pattern of aromatic halide intermediates directly determines impurity profiles and downstream purification feasibility [1]. The specific 5-isopropyl substituent on 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene is not interchangeable with other alkyl groups such as ethyl or methyl without introducing process-scale impurity burdens. Patent analysis reveals that using an ethyl-substituted analog (1-bromo-5-ethyl-4-fluoro-2-methoxybenzene, BrMET) as a substitute results in the formation of desmethylanacetrapib (DMAP), a structurally similar impurity that is exceptionally difficult to remove from the final active pharmaceutical ingredient (API) by conventional purification methods [2]. Consequently, generic substitution of this intermediate with in-class halogenated anisoles lacking the precise 5-isopropyl-4-fluoro-2-methoxy arrangement compromises the pharmaceutical-grade purity required for regulatory compliance, directly impacting procurement decisions in API manufacturing workflows.

Quantitative Comparative Evidence for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4) Against In-Class Analogs


Impurity Profile Differentiation: Isopropyl vs. Ethyl Substituent in Anacetrapib Synthesis

In the synthesis of anacetrapib, the 5-isopropyl substituent on 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene (BrMIP) is critical for maintaining API purity. The use of the ethyl-substituted analog, 1-bromo-5-ethyl-4-fluoro-2-methoxybenzene (BrMET), which originates from an impurity (MET) that cannot be removed in earlier steps, leads to the formation of an additional impurity, desmethylanacetrapib (DMAP), in the final product [1]. DMAP is structurally nearly identical to anacetrapib, differing only by an ethyl group in place of an isopropyl group, and is difficult to remove to pharmaceutical-grade specifications by conventional purification methods [2].

CETP inhibition Pharmaceutical process chemistry Impurity control

Synthetic Yield: Comparative Assessment of BrMIP Preparation

A preparative method for 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene (BrMIP) disclosed in LEK Pharmaceuticals patent applications achieves a yield of approximately 98% (49.26 g obtained as a slightly yellow oil) under the described conditions . This contrasts with earlier synthetic routes that were reported to suffer from expensive raw materials, low yields, and difficulties in intermediate purification [1].

Process optimization Yield improvement Industrial synthesis

Pharmacological Application Differentiation: CETP vs. SGLT2 Inhibition Pathways

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is explicitly cited as a key intermediate in the synthesis of anacetrapib, a CETP inhibitor [1]. In contrast, other halogenated anisoles without the 5-isopropyl substituent (e.g., 1-bromo-4-fluoro-2-methoxybenzene, CAS 450-88-4) are generally employed as building blocks for SGLT2 inhibitors or as broader agrochemical intermediates . The presence of the 5-isopropyl group in BrMIP is a structural requirement for constructing the D-cycle of anacetrapib, whereas simpler analogs are not suitable for this convergent synthetic approach [2].

CETP inhibitor SGLT2 inhibitor Drug intermediate

Purity and Specification: BrMIP vs. General-Purpose Aromatic Halides

Commercially available 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene is routinely supplied at a minimum purity of 98% (HPLC) with moisture content ≤0.5% [1]. This specification aligns with requirements for pharmaceutical intermediate use. In comparison, the simpler analog 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4) is typically supplied at ≥95% (GC) purity and is described as a colorless to light yellow liquid with a boiling point of 208°C . The higher purity specification for BrMIP, combined with its specific physical form (oil or powder depending on supplier), reflects its intended use in regulated pharmaceutical manufacturing environments rather than broader research applications.

Quality control HPLC purity Pharmaceutical intermediate specification

Procurement-Driven Application Scenarios for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4)


CETP Inhibitor (Anacetrapib) API Manufacturing and Process Development

This compound is the designated key intermediate for synthesizing the D-cycle fragment of anacetrapib, a CETP inhibitor developed for raising HDL-C and lowering LDL-C [1]. Procurement of 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene is essential for any laboratory or CMO engaged in anacetrapib process development, scale-up, or generic API manufacturing. The evidence confirms that substituting this compound with ethyl analogs (BrMET) introduces desmethylanacetrapib (DMAP) impurities that are difficult to remove, making BrMIP the only viable intermediate for producing pharmaceutical-grade material [2].

Fluorinated Pharmaceutical Intermediate Stock for Medicinal Chemistry

As a fluorinated ether-building block with a reactive bromine handle, this compound is a valuable stock item for medicinal chemistry groups pursuing CETP targets or exploring structure-activity relationships (SAR) around oxazolidinone-based inhibitors. The 98% yield reported in optimized synthetic protocols supports its cost-effective procurement for compound library synthesis .

Comparative Process Chemistry Studies and Impurity Profiling

The well-documented impurity differentiation between BrMIP and BrMET provides a compelling case study for process chemistry groups investigating the impact of alkyl substituents on downstream impurity profiles in convergent synthesis [3]. Procuring both BrMIP and BrMET enables side-by-side analytical studies to validate impurity control strategies and develop robust HPLC methods for DMAP detection in anacetrapib process streams [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.